2-methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
The compound “2-methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Antagonist Development for Pain Management
A notable application is in the development of σ1 receptor (σ1R) antagonists for pain management. For instance, EST64454, a compound with a similar pyrazole and piperazine structure, demonstrates outstanding aqueous solubility and high metabolic stability across species, making it a clinical candidate for treating pain. Its synthesis involves a pyrazole core, indicative of the utility of such structures in creating compounds with desirable pharmacokinetic profiles for pain therapeutics (J. Díaz et al., 2020).
Antimicrobial Activity
Compounds with pyridine derivatives, akin to the chemical structure of interest, have been explored for their antimicrobial properties. For example, new pyridine derivatives demonstrate variable and modest activity against investigated strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (N. Patel et al., 2011).
Antiviral and Anticancer Applications
Further research into pyrimidine and piperazine derivatives showcases their role in antiviral and anticancer drug development. Compounds synthesized from these structures exhibit cytotoxicity against various cancer cell lines, highlighting their potential as antiproliferative agents in cancer therapy (F. Attaby et al., 2006). Additionally, modifications to these chemical frameworks can lead to the discovery of new therapeutic agents with specific activity against target receptors, further emphasizing the importance of such compounds in medicinal chemistry research.
Mechanism of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Future Directions
The hydrazine-coupled pyrazole derivatives, including this compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that future research could focus on exploring these compounds further for their potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12-17-13(10-14(18-12)21-5-3-4-16-21)19-6-8-20(9-7-19)15(22)11-23-2/h3-5,10H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBPWCLKUASOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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